(5E)-1-(4-BROMOPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Overview
Description
(5E)-1-(4-BROMOPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a morpholinyl-furan moiety, and a diazinane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(4-BROMOPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and morpholinyl-furan intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:
Bromination: of phenyl compounds to introduce the bromophenyl group.
Formation of the morpholinyl-furan moiety: through cyclization reactions.
Coupling reactions: to link the intermediates, often facilitated by catalysts and specific solvents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and furan moieties.
Reduction: Reduction reactions can target the diazinane-dione core, potentially altering its electronic properties.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biology and Medicine:
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its incorporation into polymeric materials could impart unique properties.
Mechanism of Action
The mechanism by which (5E)-1-(4-BROMOPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]M
Properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4S/c20-12-1-3-13(4-2-12)23-18(25)15(17(24)21-19(23)28)11-14-5-6-16(27-14)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,21,24,28)/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZDKMDEVPIXMB-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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